3-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
3-Fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a phenyl group at the 3-position. The benzenesulfonamide moiety is fluorinated at the meta position, and the ethyl linker connects the pyridazinone ring to the sulfonamide group. This structural framework is characteristic of compounds explored for therapeutic applications, including kinase inhibition and anticancer activity . The fluorine atom enhances lipophilicity and metabolic stability, while the pyridazinone core may contribute to hydrogen bonding interactions with biological targets .
Properties
IUPAC Name |
3-fluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c19-15-7-4-8-16(13-15)26(24,25)20-11-12-22-18(23)10-9-17(21-22)14-5-2-1-3-6-14/h1-10,13,20H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGFZIHBEINTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazinone core. This is followed by the introduction of the phenyl group and the sulfonamide moiety. The final step involves the fluorination of the benzene ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Applications
Research indicates that compounds similar to 3-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibit significant inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical targets in the development of anti-inflammatory drugs. In particular, pyridazine derivatives have shown promise as selective COX-2 inhibitors, which could lead to reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Research
Pyridazine derivatives, including the compound , have been investigated for their anticancer properties. Studies show that they can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The unique structural features of this compound may enhance its efficacy against renal cell carcinoma and other malignancies .
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Renal Cell Carcinoma | Induction of apoptosis | |
| Various Tumors | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Initial findings suggest it may exhibit activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent. The presence of the benzenesulfonamide group is often associated with enhanced antimicrobial activity due to its ability to interfere with bacterial enzyme functions .
Case Study 1: COX Inhibition
A study focusing on pyridazine derivatives demonstrated that modifications at the phenyl and sulfonamide positions significantly influenced COX inhibition potency. The compound was found to selectively inhibit COX-2 over COX-1, suggesting its potential use in treating inflammatory diseases with fewer side effects .
Case Study 2: Anticancer Efficacy
In vitro studies on the anticancer efficacy of pyridazine derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against human renal carcinoma cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism by which 3-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several sulfonamide- and pyridazine/pyridazinone-based derivatives. Below is a comparative analysis of key analogs, focusing on structural variations, synthetic strategies, and inferred biological activities.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural and Functional Insights
Core Heterocycle Influence: The pyridazinone core in the target compound and ZINC00220177 supports hydrogen bonding via its carbonyl group, which may enhance target binding.
Replacing the ethyl linker with a propanamide group (ZINC00220177) reduces rigidity, possibly favoring acetylcholinesterase binding . Fluorination at the benzenesulfonamide meta position (target compound, 1p) improves lipophilicity and metabolic stability compared to non-fluorinated analogs like 5a .
Functional Group Modifications: Sulfonate esters (7a) increase solubility but reduce cell permeability compared to sulfonamides. This trade-off may limit 7a’s utility in cellular assays despite enhanced synthetic accessibility . Chromenone-based analogs () exhibit extended π-systems, likely influencing pharmacokinetic properties such as absorption and half-life .
Biological Activity
3-Fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound characterized by its complex structure, which includes a pyridazinone core and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₁₆FN₃O₂, with a molecular weight of 337.3 g/mol. The presence of the fluoro group and the phenyl substitution enhances its chemical properties, making it a candidate for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆FN₃O₂ |
| Molecular Weight | 337.3 g/mol |
| CAS Number | 921528-02-1 |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. A study on pyridazinone derivatives demonstrated their effectiveness against various bacterial strains, suggesting that the sulfonamide group may enhance this activity through mechanisms such as enzyme inhibition and disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated in several studies. For instance, derivatives of pyridazinones have shown promise in reducing inflammation markers in vivo, indicating that this compound may similarly modulate inflammatory pathways .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Targeting specific enzymes involved in inflammatory pathways.
- Receptor Interaction : Binding to receptors that regulate pain and inflammation.
- Signal Transduction Modulation : Interfering with cellular signaling pathways associated with disease progression .
Case Studies
- Analgesic Activity : In a study evaluating the analgesic effects of pyridazinone hybrids, compounds structurally related to this compound exhibited significant pain relief in animal models, suggesting a potential application in pain management therapies .
- Anticancer Properties : Preliminary investigations into similar compounds have indicated potential anticancer activity, particularly through the induction of apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, although further studies are required to confirm these effects specifically for this compound .
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield and purity of 3-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide?
The synthesis involves multi-step reactions, including cyclization to form the pyridazinone core and sulfonamide coupling. Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, THF) improve reaction homogeneity and intermediate stability .
- Temperature Control : Stepwise heating (60–80°C) minimizes side reactions during cyclization .
- Purification : Recrystallization or column chromatography resolves impurities, while HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%) .
Analytical Validation : NMR (1H/13C) and mass spectrometry (HRMS) verify structural integrity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Spectroscopic Techniques :
- NMR : 19F NMR identifies fluorine substituent environments; 2D COSY and HSQC resolve aromatic proton coupling .
- IR Spectroscopy : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and pyridazinone C=O bonds (~1680 cm⁻¹) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding target binding (e.g., π-π stacking with phenyl groups) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electrostatic potential surfaces for reactivity analysis .
Q. What are the primary biological targets and mechanisms of action for this compound?
- Enzyme Inhibition :
- Kynurenine Monooxygenase (KMO) : The pyridazinone core mimics the enzyme’s natural substrate, blocking its active site (IC50 ~0.8 µM in vitro) .
- Cyclooxygenase (COX-2) : Fluorine and sulfonamide groups enhance selectivity via hydrogen bonding with Arg120/His90 residues .
- Receptor Modulation : Preliminary assays suggest G-protein-coupled receptor (GPCR) antagonism due to structural similarity to known ligands .
Advanced Research Questions
Q. How can researchers resolve contradictory data in enzyme inhibition assays?
Contradictions may arise from assay conditions or off-target effects. Strategies include:
- Kinetic Studies : Measure IC50 under varying pH/temperature to assess stability-dependent activity .
- Selectivity Profiling : Use panels of related enzymes (e.g., KMO vs. IDO1) to identify cross-reactivity .
- Structural Analog Testing : Compare activity of derivatives (e.g., chloro vs. trifluoromethyl substitutions) to isolate critical functional groups .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
-
Derivative Synthesis : Modify substituents (e.g., halogens, alkyl chains) on the benzene ring and pyridazinone core .
-
Activity Correlation :
Substituent Position Modification Biological Activity (IC50) Key Interaction Benzene (3-F) Fluorine → Chlorine KMO IC50: 0.8 → 2.1 µM Reduced H-bonding Pyridazinone (3-Ph) Phenyl → Thiophene COX-2 selectivity ↑ 2-fold Enhanced π-stacking -
Computational Docking : AutoDock Vina predicts binding affinities to prioritize synthetic targets .
Q. How should researchers approach in vivo efficacy and toxicity studies?
- Animal Models : Use transgenic mice (e.g., Huntington’s disease models) for KMO inhibition efficacy. Administer 10–50 mg/kg orally; monitor plasma concentrations via LC-MS .
- Toxicity Screening :
- Acute Toxicity : Single-dose escalation (50–500 mg/kg) with histopathology .
- Metabolic Stability : Microsomal assays (human liver microsomes) quantify CYP450-mediated degradation .
- Pharmacokinetics : Assess bioavailability (>60% in rodents) and blood-brain barrier penetration (logP ~2.5) .
Q. What strategies mitigate stability issues during storage and handling?
- Lyophilization : Store as a lyophilized powder under argon (-20°C) to prevent hydrolysis of the sulfonamide group .
- Light Sensitivity : Amber vials reduce photodegradation of the pyridazinone ring .
- Buffer Compatibility : Avoid aqueous solutions at pH >8.0 to prevent deprotonation and precipitation .
Q. How can researchers validate target engagement in cellular models?
- Biochemical Assays :
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein melting shifts post-treatment .
- Western Blotting : Quantify downstream biomarkers (e.g., reduced quinolinic acid for KMO inhibition) .
- Imaging : Confocal microscopy with fluorescently tagged analogs visualizes subcellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
